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Compound of Interest

Compound Name: Undecylcyclohexane

CAS No.: 54105-66-7

Cat. No.: B1584076 Get Quote

CAS: 54105-66-7 | Formula: C₁₇H₃₄ | Molecular Weight: 238.46 g/mol

Executive Summary
Undecylcyclohexane is a high-molecular-weight alkylcycloalkane characterized by extreme

lipophilicity (LogP ~8.8) and negligible aqueous solubility. Structurally comprising a saturated

cyclohexane ring fused to a C11 alkyl chain, it functions as a quintessential non-polar solvent

and lipophilic standard in drug development and materials science.

This guide provides a definitive technical analysis of its solubility behavior, thermodynamic

modeling, and experimental quantification. For researchers in drug discovery, it serves as a

critical model for evaluating the solubility of highly hydrophobic Active Pharmaceutical

Ingredients (APIs) and surfactant tail interactions.

Physicochemical Characterization
Understanding the solubility of undecylcyclohexane requires a precise analysis of its

structural properties. It is a liquid at room temperature, driven by weak Van der Waals forces

and a lack of hydrogen-bonding functional groups.

Table 1: Core Physicochemical Properties
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Property Value Technical Implication

Physical State Colorless Liquid
Facilitates liquid-liquid

extraction workflows.

Boiling Point ~315°C (760 mmHg)
High thermal stability; suitable

for high-temp extractions.

LogP (Octanol/Water) 8.8 – 8.9 (Est.)

Extreme hydrophobicity;

partitions almost exclusively

into lipid phases.

Refractive Index ~1.45
Detectable via Refractive Index

(RI) detectors if UV is inactive.

Density 0.82 g/mL

Less dense than water; forms

the upper layer in biphasic

systems.

Chromophore None

Critical: Lacks UV absorbance;

requires GC-FID or RI

detection.

Solubility Landscape
The solubility of undecylcyclohexane follows the "Like Dissolves Like" principle. Its solvation

is thermodynamically favorable in media dominated by dispersion forces (

) rather than polarity (

) or hydrogen bonding (

).

Solvent Compatibility Matrix
The following classification guides solvent selection for formulation and extraction:

Class I: Hydrocarbons (Miscible)

Solvents: Hexane, Heptane, Cyclohexane, Toluene, Benzene.
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Mechanism:[1][2][3] Perfect thermodynamic match. The solute-solvent interaction energy

is nearly identical to the solvent-solvent interaction, leading to near-ideal mixing.

Application: Primary diluents for stock solutions.

Class II: Halogenated Solvents (Miscible)

Solvents: Dichloromethane (DCM), Chloroform, Carbon Tetrachloride.

Mechanism:[1][2][3] High dispersion forces of halogenated solvents stabilize the alkyl

chain.

Application: Liquid-Liquid extraction from aqueous matrices.

Class III: Polar Aprotic (Variable/Temperature Dependent)

Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

Behavior: Soluble in THF and Ethyl Acetate. Solubility in Acetone is temperature-

dependent; cooling may induce phase separation (cloud point).

Warning: Incompatible with DMSO or Acetonitrile for high-concentration stocks.

Class IV: Polar Protic (Insoluble)

Solvents: Water, Methanol, Ethanol, Isopropanol.

Behavior: Immiscible.[4] The energetic cost of disrupting the solvent's hydrogen bond

network (cavitation energy) exceeds the gain from solute-solvent dispersion interactions.

Thermodynamic Modeling (Hansen Solubility
Parameters)
To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).

Undecylcyclohexane is dominated by the Dispersion (

) term.
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Estimated HSP Values (MPa^0.5)
(Dispersion): ~16.0 – 16.5 (Matches alkanes)

(Polarity): ~0.0 (Negligible dipole)

(H-Bonding): ~0.0 (No donor/acceptor sites)

Interaction Radius (

): Solubility is predicted when the "distance" (

) between the solvent and solute in Hansen space is minimized:

Target: Solvents with

are likely to dissolve undecylcyclohexane.

Visualization: Solubility Decision Logic
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Figure 1: Decision tree for solvent selection based on polarity class.

Experimental Protocols
Since undecylcyclohexane lacks a UV chromophore, standard HPLC-UV methods are

ineffective. The following protocols utilize Gas Chromatography (GC) and Gravimetric Analysis.

Protocol A: Quantitative Solubility via GC-FID
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Objective: Determine precise solubility limits in borderline solvents (e.g., Acetone, Acetonitrile).

Preparation:

Add excess undecylcyclohexane to the target solvent in a sealed vial.

Equilibrate at 25°C for 24 hours with constant agitation (shaking/stirring).

Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved droplets.

Sampling:

Carefully aspirate the supernatant.

Dilute the supernatant 1:100 into Hexane (internal standard: Dodecane).

Analysis (GC-FID):

Column: HP-5 or DB-5 (Non-polar capillary column).

Inlet: 250°C, Splitless mode.

Oven: 100°C (1 min) → Ramp 20°C/min → 300°C.

Detector: FID at 300°C.

Quantification:

Calculate concentration against a linear calibration curve (0.1 – 10 mg/mL in Hexane).

Protocol B: High-Throughput Visual Solubility Screen
Objective: Rapid binary classification (Soluble/Insoluble) for formulation screening.
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Figure 2: Step-wise dilution protocol for rapid solubility determination.

Applications in R&D
Lipophilicity Modeling: Used as a reference compound for measuring
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, which models blood-brain barrier (BBB) permeability more accurately than octanol/water
systems for non-polar drugs.

Surfactant Synthesis: Acts as a hydrophobic tail precursor. The cyclohexane ring provides

steric bulk different from linear alkyl chains, affecting critical micelle concentration (CMC).

Lubricant Additives: Due to its high boiling point and viscosity index, it serves as a model

base oil for testing antioxidant additives in non-polar environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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